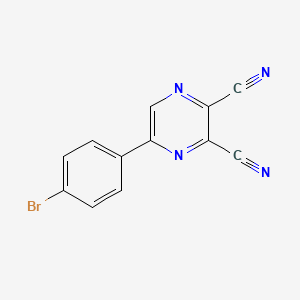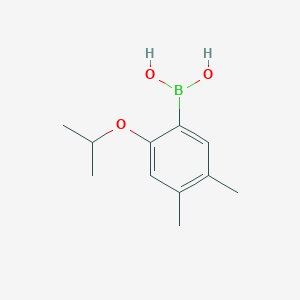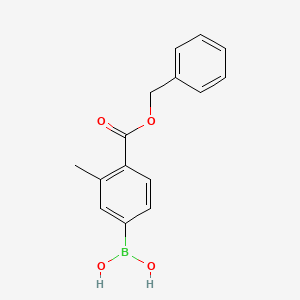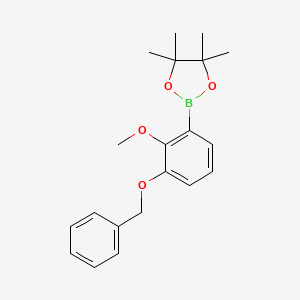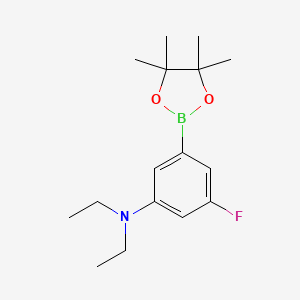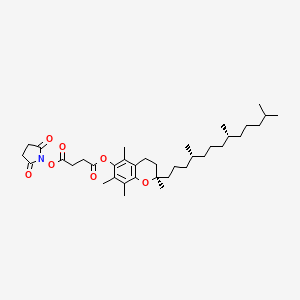
(2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid, also known as t-Boc-Difluoromethoxy-Pyrrolidine-2-carboxylic acid, is an important organic compound used in the synthesis of various pharmaceutical and biochemical compounds. It is a versatile reagent that can be used in a wide range of synthetic processes. This compound has been extensively studied in the laboratory and has been found to have many important applications in the pharmaceutical and biochemical industries.
科学的研究の応用
T-Boc-Difluoromethoxy-Pyrrolidine-2-carboxylic acid has been widely used in scientific research for a variety of purposes. It has been used as a starting material for the synthesis of various biologically active compounds, such as peptides, peptidomimetics, and peptidomimetic drugs. It has also been used in the synthesis of inhibitors of enzymes, such as proteases, and in the synthesis of fluorescent probes for imaging applications. In addition, this compound has been used as a reagent in the synthesis of organometallic compounds, such as palladium complexes, as well as in the synthesis of polymers and polymeric materials.
作用機序
The mechanism of action of (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds, such as peptides, peptidomimetics, and peptidomimetic drugs. It is also thought to act as a reagent in the synthesis of organometallic compounds, such as palladium complexes, as well as in the synthesis of polymers and polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid have not been extensively studied. However, some studies have suggested that the compound may have some effect on the activity of certain enzymes, such as proteases. In addition, the compound has been shown to have some effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.
実験室実験の利点と制限
The advantages of using (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid in laboratory experiments include its high reactivity and its ability to be used in a wide range of synthetic processes. The compound is also relatively stable and can be stored at room temperature for long periods of time. However, the compound is relatively expensive and can be difficult to obtain in some areas. In addition, the compound is toxic and should be handled with care.
将来の方向性
The future directions for further research on (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid include the development of new synthetic methods for the preparation of the compound, the study of the compound’s biochemical and physiological effects, and the investigation of its potential applications in the pharmaceutical and biochemical industries. In addition, further research should be conducted on the compound’s mechanism of action and its potential toxicity. Finally, further research should be conducted on the compound’s potential uses as a catalyst in the synthesis of other compounds and materials.
合成法
The synthesis of (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid involves a two-step process. First, the starting material, t-butoxycarbonyl-pyrrolidine-2-carboxylic acid, is reacted with difluoromethoxy-iodobenzene in the presence of anhydrous potassium carbonate. The reaction produces a difluoromethoxy-pyrrolidine-2-carboxylic acid, which then undergoes an acid-catalyzed dehydration reaction to form the desired product. The reaction is usually carried out in a non-polar solvent such as dichloromethane or toluene at a temperature of about 0°C.
特性
IUPAC Name |
(2R,4S)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTNCNHBHXRZHM-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

